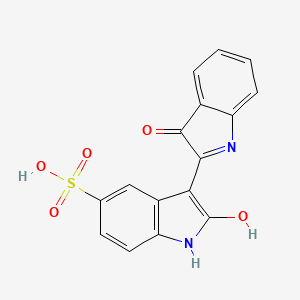

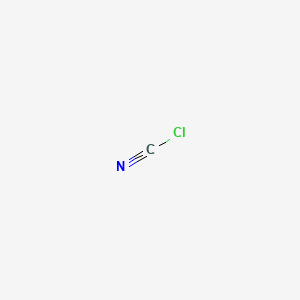

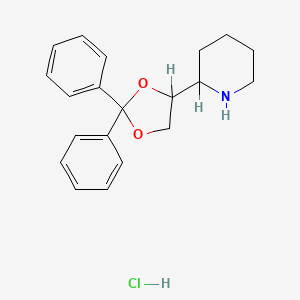

![molecular formula C22H24N4O4 B1212280 2,7-Bis(2-(dimethylamino)ethyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone CAS No. 22291-04-9](/img/structure/B1212280.png)

2,7-Bis(2-(dimethylamino)ethyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone

Overview

Description

2,7-Bis(2-(dimethylamino)ethyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone is a versatile organic compound known for its electron-deficient aromatic core and high electron affinity. It is widely used in various fields due to its excellent thermal stability, oxidative stability, and unique photophysical properties . The compound is often utilized in organic electronics, supramolecular chemistry, and as a building block for more complex molecular structures .

Mechanism of Action

Target of Action

Naphthalenediimide (NDI) is a versatile compound with a wide range of targets due to its unique electronic properties . It primarily targets DNA duplexes, forming stable complexes via threading intercalation . NDI also interacts with other π-electron rich guests in a peripheral manner . In the field of energy storage, NDI has been used as an electron acceptor in organic cathodes .

Mode of Action

NDI’s mode of action is primarily through electron transfer interactions . It is an electron-deficient, robust, and planar molecule, making it highly applicable to electronic devices . In the context of DNA interaction, NDI binds to a DNA duplex via threading intercalation, where NDI inserts between adjacent base pairs . This interaction stabilizes the NDI-DNA duplex complex .

Biochemical Pathways

The biochemical pathways affected by NDI are largely related to its electron transfer properties . NDI’s interaction with DNA duplexes can enable the development of unique DNA analytical techniques, functional DNA polymers, and supramolecular polymers . In energy storage applications, NDI undergoes redox reactions, contributing to the stability of radical intermediates for high-performance organic batteries .

Result of Action

The molecular and cellular effects of NDI’s action are diverse, depending on its application. In biotechnology, NDI’s interaction with DNA can lead to the development of unique DNA analytical techniques and functional DNA polymers . In energy storage, NDI’s redox activity contributes to the stability of radical intermediates, enhancing the performance of organic batteries .

Action Environment

NDI’s action, efficacy, and stability can be influenced by environmental factors. For instance, NDI-based materials exhibit persistent stable radical-doped characteristics under ambient conditions, even at high temperatures . In addition, the choice of processing solvent can affect the molecular ordering and orientation of NDI, which in turn influences its transport characteristics .

Biochemical Analysis

Biochemical Properties

Naphthalenediimide plays a significant role in biochemical reactions due to its electron-deficient nature and ability to form stable complexes with biomolecules. It interacts with DNA duplexes through threading intercalation, where it inserts between adjacent base pairs, stabilizing the DNA structure . Additionally, naphthalenediimide forms stable complexes with DNA quadruplexes, which are associated with gene expression regulation and cancer development . These interactions highlight the potential of naphthalenediimide in gene detection and anticancer applications.

Cellular Effects

Naphthalenediimide influences various cellular processes by interacting with DNA and other biomolecules. Its binding to DNA duplexes and quadruplexes can affect cell signaling pathways, gene expression, and cellular metabolism . For instance, naphthalenediimide’s stabilization of DNA quadruplexes can inhibit the growth of cancer cells by interfering with gene expression and promoting apoptosis . These effects demonstrate the compound’s potential as a therapeutic agent in cancer treatment.

Molecular Mechanism

The molecular mechanism of naphthalenediimide involves its binding interactions with DNA and other biomolecules. Naphthalenediimide inserts between adjacent base pairs in DNA duplexes through threading intercalation, stabilizing the DNA structure . It also forms stable complexes with DNA quadruplexes, which regulate gene expression and are associated with cancer development . These binding interactions can lead to enzyme inhibition or activation and changes in gene expression, contributing to naphthalenediimide’s therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of naphthalenediimide can change over time due to its stability and degradation. Naphthalenediimide is known for its thermal stability and resistance to oxidative degradation . Long-term studies have shown that naphthalenediimide maintains its stability and continues to exert its effects on cellular function, including DNA binding and gene expression regulation . These findings suggest that naphthalenediimide can be a reliable compound for long-term biochemical applications.

Dosage Effects in Animal Models

The effects of naphthalenediimide vary with different dosages in animal models. At lower doses, naphthalenediimide can effectively stabilize DNA structures and regulate gene expression without causing significant toxicity . At higher doses, naphthalenediimide may exhibit toxic effects, including cellular damage and apoptosis . These dosage-dependent effects highlight the importance of optimizing naphthalenediimide dosages for therapeutic applications.

Metabolic Pathways

Naphthalenediimide is involved in various metabolic pathways, interacting with enzymes and cofactors. Its binding to DNA duplexes and quadruplexes can influence metabolic flux and metabolite levels . Naphthalenediimide’s interactions with DNA structures can also affect the activity of enzymes involved in DNA replication and repair, further impacting cellular metabolism . These metabolic effects underscore the compound’s potential in biochemical research and therapeutic applications.

Transport and Distribution

Naphthalenediimide is transported and distributed within cells and tissues through interactions with transporters and binding proteins. Its ability to bind to DNA duplexes and quadruplexes facilitates its localization within the nucleus, where it can exert its effects on gene expression and cellular function . Naphthalenediimide’s distribution within cells and tissues is crucial for its therapeutic potential and effectiveness in biochemical applications.

Subcellular Localization

Naphthalenediimide’s subcellular localization is primarily within the nucleus, where it interacts with DNA structures. Its binding to DNA duplexes and quadruplexes directs it to specific compartments within the nucleus, allowing it to regulate gene expression and cellular function . Post-translational modifications and targeting signals may further influence naphthalenediimide’s localization and activity within cells . These localization effects are essential for understanding the compound’s mechanism of action and potential therapeutic applications.

Preparation Methods

2,7-Bis(2-(dimethylamino)ethyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone can be synthesized through several methods. One common approach involves the reaction of naphthalene-1,4,5,8-tetracarboxylic dianhydride with primary amines . This reaction typically occurs under reflux conditions in a suitable solvent such as acetic acid or dimethylformamide. The resulting product is then purified through recrystallization or chromatography .

Industrial production methods often employ solvent-free techniques, such as mechanical grinding or ball milling, to produce naphthalenediimide derivatives with high yields and ambient stability . These methods are not only efficient but also environmentally friendly, reducing the need for hazardous solvents .

Chemical Reactions Analysis

2,7-Bis(2-(dimethylamino)ethyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone undergoes various chemical reactions, including:

Substitution: This compound can undergo substitution reactions with various nucleophiles, leading to the formation of functionalized derivatives.

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction . The major products formed from these reactions are often radical ions or substituted naphthalenediimide derivatives .

Scientific Research Applications

2,7-Bis(2-(dimethylamino)ethyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone has a wide range of scientific research applications:

Comparison with Similar Compounds

2,7-Bis(2-(dimethylamino)ethyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone is often compared to other electron-deficient aromatic compounds, such as perylene diimides and anthraquinones . While all these compounds share similar electronic properties, naphthalenediimide is unique in its ability to form stable radical ions and its versatility in undergoing various chemical reactions . Additionally, naphthalenediimide’s high electron affinity and excellent thermal stability make it a preferred choice for applications in organic electronics and supramolecular chemistry .

Similar Compounds

- Perylene diimides

- Anthraquinones

- Naphthalimides

This compound stands out due to its unique combination of properties, making it a valuable compound in both scientific research and industrial applications.

Properties

IUPAC Name |

6,13-bis[2-(dimethylamino)ethyl]-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O4/c1-23(2)9-11-25-19(27)13-5-7-15-18-16(8-6-14(17(13)18)20(25)28)22(30)26(21(15)29)12-10-24(3)4/h5-8H,9-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPJFXFRNEJHDFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C(=O)N(C4=O)CCN(C)C)C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

81254-00-4 (di-hydrobromide) | |

| Record name | Naphthalenediimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022291049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80176838 | |

| Record name | Naphthalenediimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80176838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22291-04-9 | |

| Record name | Naphthalenediimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022291049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalenediimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80176838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

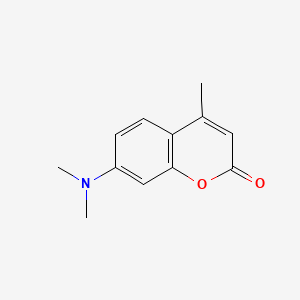

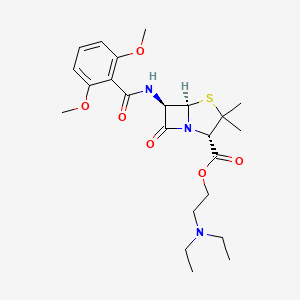

![Methanesulfonamide, N-[2-[(4-amino-3-methylphenyl)ethylamino]ethyl]-](/img/structure/B1212205.png)

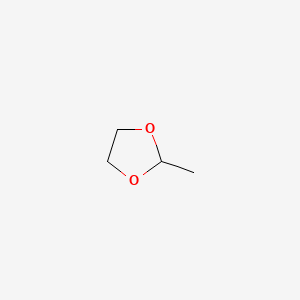

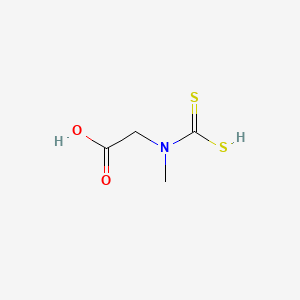

![4-[N-(4,5-dihydro-1H-imidazol-2-ylmethyl)-4-methylanilino]phenol](/img/structure/B1212206.png)

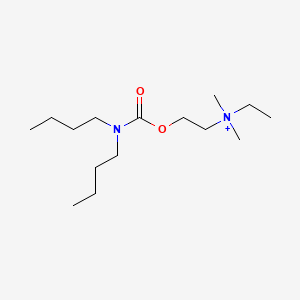

![3-[4-(1-Formylpiperazin-4-yl)-benzylidenyl]-2-indolinone](/img/structure/B1212214.png)